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molecular formula C28H37N5O7 B7804496 1-5-b-Neoendorphin (human)

1-5-b-Neoendorphin (human)

Cat. No. B7804496
M. Wt: 555.6 g/mol
InChI Key: URLZCHNOLZSCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05049507

Procedure details

Immobilized leucine enkephalin (urea linkage) was degraded for two cycles of chemistry. The couplings were performed with ethoxycarbonyl isothiocyanate (instead of BITC) for 5 minutes at 60° C. Cleavages were effected by adding 10 μl of 10% tetra-N-butyl ammonium hydroxide in water containing 1 mg/ml DTT to the dry resin, and heating for 45 minutes at 60° C. Chromatograms are shown in FIGS. 6A and 6B. The cycles were assigned as leucine and phenylalan respectively. The assignments were confirmed by coinjection.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tetra-N-butyl ammonium hydroxide
Quantity
10 μL
Type
reactant
Reaction Step Four
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
6A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
6B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][CH:5]([NH:9][C:10]([CH:12]([NH:20][C:21]([CH2:23][NH:24][C:25]([CH2:27][NH:28][C:29]([CH:31]([NH2:40])[CH2:32][C:33]1[CH:38]=[CH:37][C:36]([OH:39])=[CH:35][CH:34]=1)=[O:30])=[O:26])=[O:22])[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:11])[C:6]([OH:8])=[O:7])[CH3:3].C(OC(N=C=S)=O)C.C1C=CC(CN=C=S)=CC=1.C(S)[C@@H](O)[C@H](O)CS.N[C@H](C(O)=O)CC(C)C>O>[CH3:3][CH:2]([CH2:4][C@H:5]([NH:9][C:10]([C@@H:12]([NH:20][C:21]([CH2:23][NH:24][C:25]([CH2:27][NH:28][C:29]([C@@H:31]([NH2:40])[CH2:32][C:33]1[CH:38]=[CH:37][C:36]([OH:39])=[CH:35][CH:34]=1)=[O:30])=[O:26])=[O:22])[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:11])[C:6]([OH:8])=[O:7])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)N=C=S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)CN=C=S
Step Four
Name
tetra-N-butyl ammonium hydroxide
Quantity
10 μL
Type
reactant
Smiles
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H]([C@@H](CS)O)O)S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
6A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
6B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(C)C)C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
at 60° C

Outcomes

Product
Name
Type
Smiles
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC=1C=CC=CC1)NC(=O)CNC(=O)CNC(=O)[C@H](CC=2C=CC(=CC2)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05049507

Procedure details

Immobilized leucine enkephalin (urea linkage) was degraded for two cycles of chemistry. The couplings were performed with ethoxycarbonyl isothiocyanate (instead of BITC) for 5 minutes at 60° C. Cleavages were effected by adding 10 μl of 10% tetra-N-butyl ammonium hydroxide in water containing 1 mg/ml DTT to the dry resin, and heating for 45 minutes at 60° C. Chromatograms are shown in FIGS. 6A and 6B. The cycles were assigned as leucine and phenylalan respectively. The assignments were confirmed by coinjection.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tetra-N-butyl ammonium hydroxide
Quantity
10 μL
Type
reactant
Reaction Step Four
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
6A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
6B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:4][CH:5]([NH:9][C:10]([CH:12]([NH:20][C:21]([CH2:23][NH:24][C:25]([CH2:27][NH:28][C:29]([CH:31]([NH2:40])[CH2:32][C:33]1[CH:38]=[CH:37][C:36]([OH:39])=[CH:35][CH:34]=1)=[O:30])=[O:26])=[O:22])[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:11])[C:6]([OH:8])=[O:7])[CH3:3].C(OC(N=C=S)=O)C.C1C=CC(CN=C=S)=CC=1.C(S)[C@@H](O)[C@H](O)CS.N[C@H](C(O)=O)CC(C)C>O>[CH3:3][CH:2]([CH2:4][C@H:5]([NH:9][C:10]([C@@H:12]([NH:20][C:21]([CH2:23][NH:24][C:25]([CH2:27][NH:28][C:29]([C@@H:31]([NH2:40])[CH2:32][C:33]1[CH:38]=[CH:37][C:36]([OH:39])=[CH:35][CH:34]=1)=[O:30])=[O:26])=[O:22])[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:11])[C:6]([OH:8])=[O:7])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)N=C=S
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)CN=C=S
Step Four
Name
tetra-N-butyl ammonium hydroxide
Quantity
10 μL
Type
reactant
Smiles
Name
DTT
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@H]([C@@H](CS)O)O)S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
6A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
6B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(C)C)C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
at 60° C

Outcomes

Product
Name
Type
Smiles
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC=1C=CC=CC1)NC(=O)CNC(=O)CNC(=O)[C@H](CC=2C=CC(=CC2)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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